N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide: is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl and pyrimidinyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidinyl ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-fluorobenzaldehyde and guanidine.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives, which are introduced through nucleophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the pyrimidinyl and benzamide moieties using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Chemical Research: It serves as a model compound for studying the effects of fluorine substitution on chemical reactivity and stability.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with halogenated phenyl rings, used in various chemical applications.
3-(3,5-Difluorophenyl)propionic acid: A structurally related compound with similar fluorine substitution patterns.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is unique due to its specific combination of fluorinated phenyl and pyrimidinyl rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-27-12-4-6-16(28-2)15(8-12)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRGIEYLQALUAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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